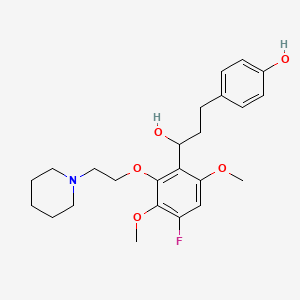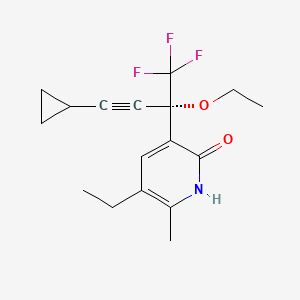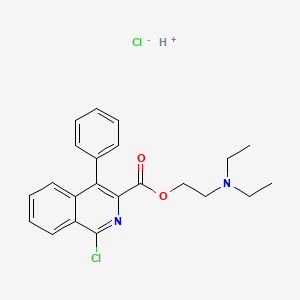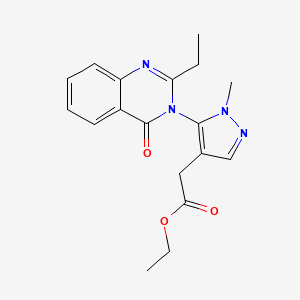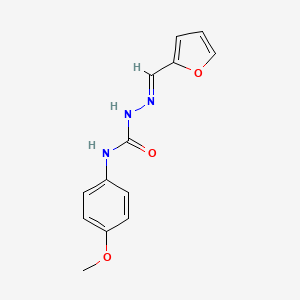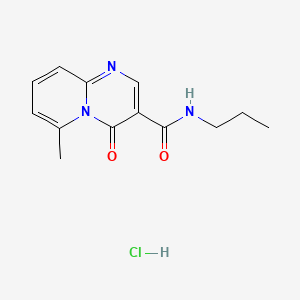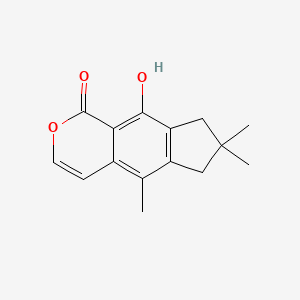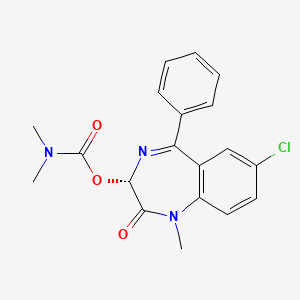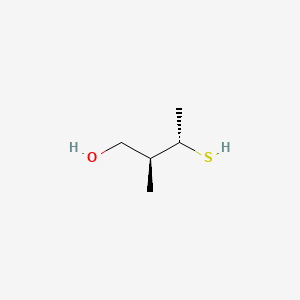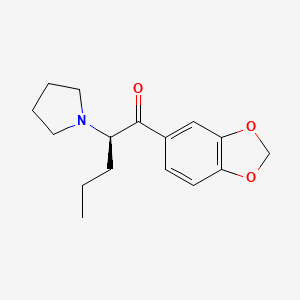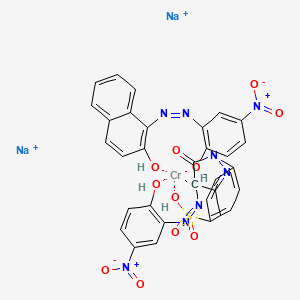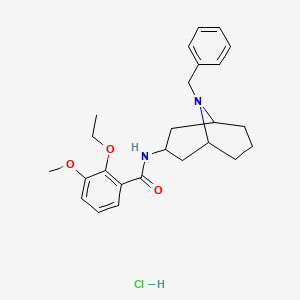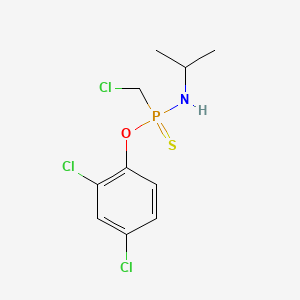
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound with significant herbicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and safety, given the compound’s potential toxicity .
Chemical Reactions Analysis
Types of Reactions: O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions may produce various substituted phosphonamidothioates .
Scientific Research Applications
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves the inhibition of specific enzymes in plants, leading to their death. The compound targets molecular pathways involved in plant growth and development, disrupting essential processes and ultimately causing the plant to wither and die .
Comparison with Similar Compounds
- O-(2,4-Dichlorophenyl) O-methyl (1-methylethyl)phosphoramidothioate
- Chlorpyrifos
- Glyphosate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate is unique due to its specific chemical structure, which imparts distinct herbicidal properties. While other compounds like chlorpyrifos and glyphosate are also used as herbicides, they differ in their mechanisms of action and target enzymes .
Properties
CAS No. |
18361-88-1 |
|---|---|
Molecular Formula |
C10H13Cl3NOPS |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
N-[chloromethyl-(2,4-dichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C10H13Cl3NOPS/c1-7(2)14-16(17,6-11)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,17) |
InChI Key |
RVCWYKCFJRRIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=S)(CCl)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



